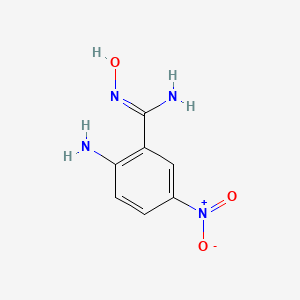

2-Amino-5-nitrobenzamidoxime

Description

Properties

IUPAC Name |

2-amino-N'-hydroxy-5-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDDEFGQUUDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C(=N/O)/N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2 Amino 5 Nitrobenzamidoxime

Cyclization Reactions for Heterocyclic Compound Formation

The presence of both an amino group and an amidoxime (B1450833) functionality on the same aromatic ring makes 2-Amino-5-nitrobenzamidoxime a prime candidate for various cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.

Formation of Indazole Derivatives (e.g., N-(5-nitro-1H-indazol-3-yl)-2-phenylethanamide)

While direct experimental data for the synthesis of N-(5-nitro-1H-indazol-3-yl)-2-phenylethanamide from this compound is not extensively documented in publicly available literature, the formation of the 5-nitro-1H-indazol-3-amine core from related precursors provides a strong basis for this transformation. The synthesis of indazole derivatives often proceeds through the cyclization of ortho-amino-substituted benzonitriles or related functional groups.

A plausible synthetic route would involve the reaction of this compound with a suitable acylating agent, such as phenylacetyl chloride or phenylacetic anhydride (B1165640). This initial acylation could be followed by a cyclization step, likely promoted by heat or a catalyst, to form the indazole ring. The reaction would proceed through the formation of an N-acyl intermediate, which then undergoes intramolecular condensation to yield the desired N-(5-nitro-1H-indazol-3-yl)-2-phenylethanamide. The amino group at the 2-position and the nitrogen of the amidoxime are key to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring, characteristic of indazoles.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Phenylacetyl chloride | N-(5-nitro-1H-indazol-3-yl)-2-phenylethanamide | Acylation followed by Cyclization |

Intramolecular and Intermolecular Cycloaddition Reactions

The amidoxime group in this compound can be envisioned to participate in cycloaddition reactions after conversion to a more reactive intermediate, such as a nitrone. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings. wikipedia.org

Intramolecular Cycloaddition: If the 2-amino group of this compound is first functionalized with a substituent containing a double or triple bond, an intramolecular cycloaddition could be triggered. For example, reaction with an appropriate alkenyl halide would introduce a tethered dipolarophile. Subsequent oxidation of the amidoxime nitrogen to a nitrone, followed by heating, could initiate an intramolecular [3+2] cycloaddition, leading to the formation of complex, fused heterocyclic systems. The regioselectivity and stereoselectivity of such reactions are often governed by the length and nature of the tether. rsc.orgresearchgate.net

Intermolecular Cycloaddition: For intermolecular reactions, the amidoxime could first be converted to a stable nitrone derivative. This nitrone could then react with various dipolarophiles, such as maleimides, acrylates, or other activated alkenes, in a [3+2] cycloaddition manner to yield isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives. The electron-withdrawing nitro group on the benzene ring may influence the reactivity of the nitrone and the regioselectivity of the cycloaddition. organicreactions.org

Mechanisms of Ring Closure Reactions Involving the Amidoxime Moiety

The ring closure to form an indazole ring from a 2-aminobenzamidoxime derivative is a type of condensation reaction. The proposed mechanism involves the initial N-acylation of the amidoxime or the primary amino group. Let's consider the acylation of the exocyclic amino group of the amidoxime.

N-Acylation: The reaction initiates with the nucleophilic attack of the amidoxime's exocyclic nitrogen atom on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).

Proton Transfer: A proton is lost from the nitrogen, and the leaving group is expelled, resulting in an N-acylated amidoxime intermediate.

Intramolecular Nucleophilic Attack: The endocyclic nitrogen atom of the amidoxime then acts as a nucleophile, attacking the carbon atom of the ortho-amino group (or a tautomeric imine form).

Cyclization and Dehydration: This intramolecular attack leads to the formation of a five-membered ring intermediate. Subsequent elimination of a molecule of water (dehydration) results in the aromatization of the newly formed pyrazole ring, yielding the stable indazole derivative.

The reaction is typically acid- or base-catalyzed to facilitate the nucleophilic attacks and the dehydration step. The electron-withdrawing nitro group at the 5-position would likely influence the nucleophilicity of the reacting centers and the stability of the intermediates.

Functionalization of the Amidoxime Group

The amidoxime group (-C(=NOH)NH2) itself is a rich site for chemical modification, offering opportunities for both O- and N-substitution.

O-Substitution Reactions

The oxygen atom of the oxime in the amidoxime group is nucleophilic and can undergo various substitution reactions.

O-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of O-acyl amidoximes. These reactions are often carried out in the presence of a base to deprotonate the oxime hydroxyl group, increasing its nucleophilicity. The resulting O-acyl derivatives can be stable compounds or can serve as intermediates for further transformations, such as cyclization to 1,2,4-oxadiazoles. nih.gov

O-Alkylation: The oxime oxygen can also be alkylated using alkyl halides or other alkylating agents in the presence of a base. This results in the formation of O-alkyl amidoximes. The choice of base and solvent is crucial for achieving good yields and preventing side reactions.

| Reaction Type | Reagent | Product |

| O-Acylation | Acetyl chloride | O-Acetyl-2-amino-5-nitrobenzamidoxime |

| O-Alkylation | Methyl iodide | O-Methyl-2-amino-5-nitrobenzamidoxime |

N-Substitution Reactions

The nitrogen atoms of the amidoxime group can also be targets for substitution, although this is generally less common than O-substitution.

N-Alkylation: Under certain conditions, the nitrogen atom of the amino group in the amidoxime can be alkylated. This would require careful selection of the alkylating agent and reaction conditions to favor N-alkylation over O-alkylation and to avoid reaction at the aromatic amino group. Phase-transfer catalysts can sometimes be employed to facilitate such reactions. monash.edu

N-Acylation: While O-acylation is more common, N-acylation of the amidoxime's amino group can also occur, particularly if the oxime oxygen is sterically hindered or electronically deactivated. This would lead to the formation of N-acyl amidoximes.

It is important to note that the primary amino group on the benzene ring is also a nucleophilic site and can compete in both N-alkylation and N-acylation reactions. Chemoselectivity would be a key challenge in the derivatization of this compound, and protecting group strategies might be necessary to achieve the desired functionalization.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound contains substituents with powerful and opposing directing effects, making the outcome of electrophilic aromatic substitution (EAS) a subject of careful consideration. The regioselectivity of EAS reactions is determined by the ability of the existing substituents to stabilize the intermediate carbocation (the arenium ion).

The amino (-NH₂) group at position C-2 is a potent activating group. Through its strong positive mesomeric effect (+M), it donates electron density to the aromatic ring, particularly at the ortho and para positions. scispace.comrsc.orglibretexts.orgresearchgate.net This donation stabilizes the positive charge of the arenium ion when the electrophile attacks these positions. Conversely, the nitro (-NO₂) group at C-5 is a strong deactivating group due to its powerful negative inductive (-I) and mesomeric (-M) effects, which withdraw electron density from the ring. scispace.comrsc.orgresearchgate.net This withdrawal destabilizes the arenium ion, particularly when attack occurs at the ortho and para positions relative to the nitro group. The amidoxime group's influence is more complex, but it is generally considered to be less powerful in directing electrophilic attack compared to the amino and nitro groups.

In this specific molecule, the directing effects are as follows:

Amino group (-NH₂) at C-2: Strongly activating and directs incoming electrophiles to the ortho (C-3) and para (C-6) positions.

Nitro group (-NO₂) at C-5: Strongly deactivating and directs incoming electrophiles to the meta (C-3) position.

Amidoxime group (-C(NOH)NH₂) at C-1: Its effect is weaker, but it would generally direct to its ortho (C-6) and para (C-4) positions.

| Position | Influence of -NH₂ (at C-2) | Influence of -NO₂ (at C-5) | Influence of Amidoxime (at C-1) | Predicted Reactivity |

|---|---|---|---|---|

| C-3 | Ortho (Activating) | Meta (Directing) | - | Favored |

| C-4 | - | Ortho (Deactivating) | Para (Directing) | Disfavored |

| C-6 | Para (Activating) | - | Ortho (Directing) | Highly Favored |

Reductions and Oxidations of Nitro and Amidoxime Functionalities

The nitro and amidoxime groups offer rich chemistry for derivatization through redox reactions.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to a primary amino group, a crucial transformation for synthesizing dyes and pharmaceutical intermediates. jsynthchem.comgoogle.com This reduction can be achieved through various methods, with the choice of reagent often depending on the presence of other sensitive functional groups. wikipedia.orgchemeurope.com

Catalytic Hydrogenation: This is a common industrial method, employing catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (PtO₂) with hydrogen gas. google.comwikipedia.orgjove.com This method is highly efficient but may also reduce other functionalities if not controlled.

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. wikipedia.orgjove.com

Selective Chemical Reduction: For molecules with multiple reducible groups, selective reagents are necessary. Tin(II) chloride (SnCl₂·2H₂O) is known to selectively reduce aromatic nitro groups in the presence of other sensitive groups like nitriles or esters. stackexchange.com Hydrazine hydrate (B1144303) in the presence of a catalyst can also be used for selective reductions. researchgate.net

The reduction of the nitro group on this compound would yield 2,5-Diaminobenzamidoxime, a tri-substituted aniline (B41778) derivative.

| Reagent/Method | Product | Key Features |

|---|---|---|

| H₂, Pd/C or Raney Ni | 2,5-Diaminobenzamidoxime | High efficiency, widely used industrially. google.com |

| Fe / HCl | 2,5-Diaminobenzamidoxime | Classic, cost-effective method. wikipedia.org |

| SnCl₂·2H₂O / Ethanol | 2,5-Diaminobenzamidoxime | High selectivity, tolerates other functional groups. stackexchange.com |

| Hydrazine Hydrate | 2,5-Diaminobenzamidoxime | Can be used for selective reductions. researchgate.net |

Oxidation of the Amidoxime Functionality: The amidoxime group can undergo oxidation to yield different products depending on the oxidant used. This reaction is significant as amidoximes can act as nitric oxide (NO) donors upon oxidation. researchgate.netnih.gov

Enzymatic Oxidation: Enzymes like cytochrome P450 can catalyze the oxidation of aromatic amidoximes, leading to the formation of the corresponding amides and/or nitriles, with a simultaneous release of nitric oxide. nih.gov

Chemical Oxidation: Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, are effective in oxidizing aldoximes to nitrile oxides. organic-chemistry.orgumich.edu These highly reactive intermediates can be trapped in situ with various dipolarophiles. Oxidation in the presence of singlet oxygen can convert amidoximes into their corresponding amides and nitriles. nih.gov

| Reagent/Method | Potential Product(s) | Notes |

|---|---|---|

| Cytochrome P450 | 2-Amino-5-nitrobenzamide + Nitric Oxide (NO) | Biological oxidation pathway. nih.gov |

| Iodobenzene Diacetate (DIB) | 2-Amino-5-nitrophenyl-nitrile oxide | Forms a reactive intermediate for further synthesis. organic-chemistry.org |

| Singlet Oxygen (¹O₂) | 2-Amino-5-nitrobenzamide and 2-Amino-5-nitrobenzonitrile | Photooxygenation reaction. nih.gov |

Comparative Reactivity Studies with Other Substituted Benzamidoximes

The reactivity of this compound is significantly influenced by its specific substitution pattern when compared to other benzamidoxime (B57231) derivatives. The electronic effects of substituents on the benzene ring alter the nucleophilicity and electrophilicity of both the ring and the amidoxime functional group.

Effect on the Aromatic Ring: Compared to an unsubstituted benzamidoxime, the title compound has a highly polarized ring. The electron-donating amino group increases the ring's electron density (activating it towards EAS), while the electron-withdrawing nitro group decreases it (deactivating it). A compound like 4-methoxybenzamidoxime would be highly activated towards EAS due to the methoxy (B1213986) group, likely more so than this compound where the activating effect of the amino group is counteracted by the nitro group. Conversely, a compound like 4-chlorobenzamidoxime would be deactivated (due to the inductive effect of chlorine) but still ortho-, para-directing. libretexts.org

Effect on the Amidoxime Group: The acidity of the N-OH proton and the nucleophilicity of the amino part of the amidoxime are affected by the ring's substituents. The strong electron-withdrawing nitro group in this compound would increase the acidity of the oxime proton compared to unsubstituted benzamidoxime, making it easier to deprotonate. This could influence its ability to coordinate with metal ions or its reactivity in base-catalyzed reactions. In contrast, an electron-donating group like a methoxy substituent would decrease the acidity of the oxime proton.

Kinetic studies on related systems, such as the aminolysis of substituted benzenesulfonates, demonstrate that the electronic nature of substituents has a profound impact on reaction rates and even mechanistic pathways. researchgate.net Electron-withdrawing groups generally increase the reactivity of the aromatic ring towards nucleophilic attack, while electron-donating groups enhance reactivity towards electrophilic attack. nih.gov Therefore, this compound would be expected to be more susceptible to nucleophilic aromatic substitution (e.g., displacement of a suitable leaving group) than a benzamidoxime bearing only electron-donating groups.

Advanced Structural Elucidation and Characterization of 2 Amino 5 Nitrobenzamidoxime and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Amino-5-nitrobenzamidoxime, this method would provide definitive information on its molecular conformation, bond lengths, and bond angles.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The this compound molecule possesses multiple functional groups capable of participating in hydrogen bonds as both donors (amino -NH₂, oxime -OH) and acceptors (nitro -NO₂, oxime nitrogen). A crystal structure analysis would be crucial to identify and characterize the intricate network of intermolecular hydrogen bonds. This would involve:

Identification of Donor-Acceptor Pairs: Determining which atoms are involved in hydrogen bonding.

Geometric Analysis: Measuring the bond lengths (e.g., D-H···A) and angles to assess the strength and nature of these interactions.

A hypothetical data table for hydrogen bond analysis would resemble the following:

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| N-H···O | Data | Data | Data | Data |

| O-H···N | Data | Data | Data | Data |

| N-H···N | Data | Data | Data | Data |

| O-H···O | Data | Data | Data | Data |

| (Note: This table is for illustrative purposes only, as no experimental data is available.) |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be determined by analyzing the torsion angles between different parts of the molecule. Key aspects to investigate would include:

Planarity of the Benzene (B151609) Ring: Assessing any distortions from ideal planarity.

Orientation of Substituents: Determining the torsion angles of the amino, nitro, and amidoxime (B1450833) groups relative to the benzene ring. This would reveal any steric hindrance or intramolecular interactions that influence the preferred conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be expected to show distinct peaks corresponding to the vibrations of the various functional groups.

A table of expected vibrational frequencies is provided below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3400-3300 |

| N-H Asymmetric Stretch | ~3500-3400 | |

| N-H Scissoring | ~1650-1580 | |

| Nitro (-NO₂) | N=O Asymmetric Stretch | ~1550-1500 |

| N=O Symmetric Stretch | ~1350-1300 | |

| Oxime (-C(NH₂)=NOH) | O-H Stretch | ~3300-3150 (broad) |

| C=N Stretch | ~1680-1620 | |

| N-O Stretch | ~960-930 | |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| C=C Stretch | ~1600-1450 | |

| (Note: This table contains typical wavenumber ranges and does not represent experimental data for the specific compound.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Assignment and Interpretation

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and oxime groups. The chemical shifts (δ) would indicate their electronic environment, and the coupling patterns (multiplicity) would reveal the connectivity of neighboring protons.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon of the amidoxime group.

A hypothetical data table for NMR assignments is presented below.

¹H NMR

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | Data | Data | Data |

| -NH₂ | Data | Data | Data |

¹³C NMR

| Carbon | Chemical Shift (ppm) |

|---|---|

| Ar-C | Data |

| C=N | Data |

(Note: These tables are for illustrative purposes only, as no experimental data is available.)

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine through-bond and through-space correlations, various 2D NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the solution-state conformation and stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which in turn confirms the elemental composition of the molecule. The fragmentation patterns observed in the mass spectrum offer a detailed map of the molecule's structure, revealing the connectivity of its atoms and the relative stability of its fragments.

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, dictated by the presence of the amino, nitro, and amidoxime functional groups on the aromatic ring. The stability of the aromatic ring often results in a prominent molecular ion peak. whitman.edu

Key predictable fragmentation pathways for this compound include:

Loss of Neutral Molecules: Common neutral losses from the molecular ion are expected, including the elimination of nitric oxide (NO) and nitrogen dioxide (NO₂), which are characteristic of nitroaromatic compounds. nih.govresearchgate.netquizlet.com The loss of ammonia (B1221849) (NH₃) from the amino group is also a probable fragmentation route for aromatic amines. hnxb.org.cn

Cleavage of the Amidoxime Group: The amidoxime moiety itself can undergo characteristic fragmentation, such as the cleavage of the N-O bond or the loss of hydroxylamine (B1172632) (NH₂OH).

Ortho Effects: The relative positions of the amino and nitro groups on the benzene ring can influence the fragmentation cascade, leading to unique rearrangement reactions and fragment ions. researchgate.net

A hypothetical fragmentation pattern for this compound is presented in the data table below, based on established fragmentation rules for analogous compounds.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

| [M]⁺ | C₇H₇N₄O₃⁺ | 195 | Molecular Ion |

| [M - NO]⁺ | C₇H₇N₃O₂⁺ | 165 | Loss of nitric oxide from the nitro group |

| [M - NO₂]⁺ | C₇H₇N₃O⁺ | 149 | Loss of nitrogen dioxide from the nitro group |

| [M - NH₃]⁺ | C₇H₄N₃O₃⁺ | 178 | Loss of ammonia from the amino group |

| [M - OH]⁺ | C₇H₆N₄O₂⁺ | 178 | Loss of a hydroxyl radical from the amidoxime group |

| [C₆H₅N₂O₂]⁺ | 137 | Cleavage of the C-C bond between the ring and the amidoxime group with charge retention on the aromatic portion | |

| [CH₂N₂O]⁺ | 58 | Cleavage of the C-C bond with charge retention on the amidoxime fragment |

It is important to note that the relative abundances of these fragment ions would be dependent on the ionization energy and the specific mass spectrometer conditions used.

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques are pivotal for real-time monitoring of the synthesis of this compound and for gaining a deeper understanding of its reaction mechanisms. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable in this regard.

Reaction Monitoring:

The synthesis of this compound typically involves the conversion of a nitrile precursor with hydroxylamine. nih.gov Spectroscopic methods can effectively track the progress of this reaction.

FTIR Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹) and the appearance of new bands corresponding to the N-H (around 3200-3500 cm⁻¹) and C=N (around 1640-1690 cm⁻¹) stretching vibrations of the amidoxime group can be monitored over time. nih.govresearchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively) would be expected to remain relatively unchanged throughout the conversion of the nitrile to the amidoxime.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to follow the reaction. In ¹H NMR, the appearance of new signals corresponding to the protons of the -NH₂ and -OH groups of the amidoxime would indicate product formation. In ¹³C NMR, the disappearance of the nitrile carbon signal and the appearance of a new signal for the amidoxime carbon would be indicative of the reaction's progress.

The following table summarizes the key spectroscopic changes that can be used to monitor the synthesis of this compound from its corresponding nitrile precursor.

| Spectroscopic Technique | Reactant (2-Amino-5-nitrobenzonitrile) | Product (this compound) | Key Change to Monitor |

| FTIR | C≡N stretch (~2230 cm⁻¹) | N-H stretches (~3200-3500 cm⁻¹), C=N stretch (~1650 cm⁻¹) | Disappearance of C≡N peak, Appearance of N-H and C=N peaks |

| ¹H NMR | Aromatic protons | Aromatic protons, new -NH₂ and -OH signals | Appearance of broad signals for amidoxime protons |

| ¹³C NMR | Nitrile carbon signal (~118 ppm) | Amidoxime carbon signal (~150-160 ppm) | Disappearance of nitrile carbon, Appearance of amidoxime carbon |

Mechanistic Insights:

Spectroscopic studies can also provide valuable insights into the tautomeric equilibria of this compound. Amidoximes can exist in different tautomeric forms, and the predominant form can be influenced by factors such as solvent and temperature. nih.govresearchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can help to elucidate the specific tautomeric structure present under different conditions. This information is critical for understanding the reactivity and potential biological activity of the compound.

Furthermore, kinetic studies using spectroscopic monitoring can help to determine the reaction order, activation energy, and the influence of catalysts on the formation of this compound. This detailed mechanistic understanding is essential for optimizing synthetic procedures and for the rational design of new derivatives with desired properties.

Computational and Theoretical Studies of 2 Amino 5 Nitrobenzamidoxime

Reaction Mechanism Elucidation through Computational Modeling

Energetic Profiles of Derivatization Reactions:There are no published energetic profiles or computational models for the derivatization reactions of this compound.

While computational studies exist for structurally related molecules, such as other nitro-substituted benzamides or amino-thiazoles, the strict requirement to focus solely on 2-Amino-5-nitrobenzamidoxime prevents the inclusion of such data. Fulfilling the request would necessitate speculating or generating non-factual data, which is beyond the scope of this service.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Methodologies

No specific QSAR models or molecular docking studies focused on the chemical interactions of this compound have been reported in the reviewed scientific literature. Such studies for related benzamide (B126) derivatives often explore how different substituents influence their interactions with various chemical entities, but this data cannot be directly extrapolated to this compound.

Prediction of Spectroscopic Properties

There are no available theoretical predictions or computational analyses of the spectroscopic properties, such as NMR chemical shifts or IR frequencies, specifically for this compound in the public domain. While computational methods are frequently used to predict such properties for other organic molecules, these specific calculations for the title compound have not been published.

Coordination Chemistry of 2 Amino 5 Nitrobenzamidoxime

Ligand Properties of the Amidoxime (B1450833) Moiety towards Metal Centers

The amidoxime group, -C(NH₂)=NOH, is the primary site of interaction with metal ions. Its ability to form stable complexes is a result of its versatile coordination behavior.

The amidoxime functional group is known to be an excellent chelating ligand, meaning it can bind to a central metal ion through more than one donor atom. acs.org This typically results in the formation of a stable five-membered ring structure. acs.orgnih.gov The most common chelation occurs through the nitrogen atom of the amino group and the oxygen atom of the oxime group after deprotonation. researchgate.net

Amidoximes can coordinate with metal ions in various ways, including as a neutral molecule or as a deprotonated anion. researchgate.net The coordination can be monodentate, through either the oxygen or nitrogen atom, or bidentate, involving both. researchgate.net A notable binding mode is the η² interaction, where the N-O group of the amidoxime binds to the metal center. researchgate.net The specific chelation mode and the resulting coordination number of the metal center are influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. researchgate.net Amidoxime ligands show a strong affinity for a wide range of metal ions, particularly transition metals, lanthanides, and actinides. acs.org

Table 1: Common Chelation Modes of the Amidoxime Moiety

| Chelation Mode | Description | Donor Atoms |

|---|---|---|

| Bidentate (N,O) | The most common mode, forming a stable five-membered ring. | Amine Nitrogen, Oxime Oxygen |

| Monodentate (O) | Coordination through the oxime oxygen. | Oxime Oxygen |

| Monodentate (N) | Coordination through the oxime nitrogen. | Oxime Nitrogen |

| η² Binding | Side-on coordination involving the N-O bond. | Nitrogen and Oxygen |

The presence of the amino (-NH₂) and nitro (-NO₂) groups on the benzene (B151609) ring of 2-Amino-5-nitrobenzamidoxime significantly modifies its properties as a ligand.

The amino group , being an electron-donating group, increases the electron density on the benzene ring and can enhance the basicity of the nitrogen atoms in the amidoxime moiety. This increased basicity can lead to stronger coordination with metal ions. The amino group itself can also act as a potential coordination site, although the amidoxime group is generally the preferred binding location. researchgate.net

Conversely, the nitro group is a strong electron-withdrawing group. Its presence deactivates the aromatic ring, making the ligand less basic. This can influence the stability of the resulting metal complexes. rasayanjournal.co.in The electron-withdrawing nature of the nitro group can also affect the acidity of the oxime proton, potentially facilitating its deprotonation and subsequent coordination to the metal ion. rasayanjournal.co.in The balance between the electron-donating amino group and the electron-withdrawing nitro group creates a unique electronic environment that can be fine-tuned to achieve selectivity for specific metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, are crucial in determining the stoichiometry and structure of the final product.

The stoichiometry of the resulting coordination compounds can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 2:2. academie-sciences.fr The stability of these complexes is influenced by several factors, including the nature of the metal ion, the chelation effect, and the electronic properties of the ligand. The formation of a five-membered chelate ring with the amidoxime group generally imparts significant thermodynamic stability to the complex. acs.org

Table 2: Potential Stoichiometries of this compound Metal Complexes

| Metal:Ligand Ratio | Potential Structure |

|---|---|

| 1:1 | Mononuclear complex with one ligand molecule per metal ion. |

| 1:2 | Mononuclear complex with two ligand molecules per metal ion. |

| 2:2 | Binuclear complex, potentially with bridging ligands. |

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=N, N-O, and N-H bonds of the amidoxime group are observed. rasayanjournal.co.in A shift in the N-O stretching vibration can confirm the involvement of the oxime oxygen in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands or shifts in existing bands upon complexation are indicative of metal-ligand interactions.

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies of metal-amidoxime complexes. rsc.orguiowa.edu These theoretical calculations can provide detailed insights into the nature of the metal-ligand bond, the electronic structure of the complexes, and the relative stabilities of different coordination modes.

DFT calculations can be used to:

Predict the most stable geometry of the metal complexes.

Calculate the binding energies between the metal ion and the ligand, providing a theoretical measure of complex stability. researchgate.net

Analyze the electronic properties of the complexes, such as the charge distribution and molecular orbitals, to understand the nature of the bonding.

Simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. rsc.org

For this compound, theoretical studies would be particularly valuable in elucidating the combined electronic effects of the amino and nitro substituents on the ligand's coordination behavior and the resulting complex stability.

Lack of Specific Research Data on the

Extensive searches of available scientific literature and research databases have revealed a significant lack of specific studies on the coordination chemistry of the compound this compound. Consequently, detailed research findings, including data on its role as a precursor for metal-organic frameworks (MOFs), are not available.

The current body of scientific work focuses on related, but structurally distinct, molecules. For instance, research has been conducted on the coordination properties of compounds such as 2-amino-5-nitrobenzoic acid and other amino-nitro substituted benzene derivatives. These studies explore how the amino and nitro functional groups on a benzene ring influence the formation and structure of metal complexes.

Furthermore, the field of materials science has seen considerable investigation into the use of functionalized organic ligands for the synthesis of MOFs. Research in this area includes the use of ligands containing amino and nitro groups to create porous materials with potential applications in various fields. However, this research does not specifically involve the this compound molecule.

Due to the absence of published research specifically detailing the synthesis, structural characterization, and potential of this compound in forming coordination complexes or serving as a building block for metal-organic frameworks, it is not possible to provide an article with the requested detailed findings and data tables. The scientific community has yet to publish dedicated studies on this particular compound's coordination behavior.

Advanced Analytical Methodologies for 2 Amino 5 Nitrobenzamidoxime

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for 2-Amino-5-nitrobenzamidoxime, providing the necessary resolving power to isolate the analyte from a complex matrix. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, though each requires a distinct strategic approach.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound due to the compound's polarity, aromatic nature, and thermal lability, which are well-suited for this method. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the parent compound from any process-related impurities or degradation products.

Method development focuses on optimizing several key parameters to achieve efficient separation with good peak shape and resolution. A C18 (octadecylsilyl) column is a common choice for the stationary phase, offering excellent hydrophobic retention for the aromatic ring. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase helps to suppress the ionization of the amino group, ensuring sharp, symmetrical peaks. Detection is typically performed using a UV detector, leveraging the strong chromophores (nitro and amino groups on a benzene (B151609) ring) present in the molecule.

| Parameter | Typical Condition | Purpose |

| Instrument | High-Performance Liquid Chromatography System with UV or PDA Detector | Quantitative analysis and separation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Acetonitrile | Organic component for elution. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex impurity profiles. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 254 nm or 320 nm | Wavelength for optimal absorbance of the analyte. |

| Injection Volume | 10 µL | Volume of sample introduced into the system. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's functional groups (amino, nitro, and amidoxime) impart high polarity and low volatility, preventing it from eluting from a GC column under typical conditions without thermal decomposition. Therefore, derivatization is a mandatory prerequisite for GC analysis.

The goal of derivatization is to convert the polar N-H and O-H groups into less polar, more volatile moieties. Two common strategies are silylation and acylation.

Silylation: This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). These reagents replace the active hydrogens on the amino and oxime groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. TBDMS derivatives are often preferred due to their increased stability compared to TMS derivatives.

Acylation: This strategy involves reacting the nucleophilic amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride, to form a stable, volatile amide.

The choice of derivatization reagent depends on the specific requirements of the analysis and the need to derivatize one or multiple functional groups.

| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Resulting Derivative |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Amino (-NH2), Oxime (-NOH) | Trimethylsilyl (TMS) ether/amine |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Amino (-NH2), Oxime (-NOH) | tert-Butyldimethylsilyl (TBDMS) ether/amine |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amino (-NH2) | Trifluoroacetamide |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the definitive structural elucidation of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. The HPLC method described previously can be directly interfaced with a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode to protonate the basic amino group, yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, producing a characteristic pattern of daughter ions that serves as a structural fingerprint for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. Following derivatization to increase volatility, the sample is introduced into the GC-MS system. Electron Ionization (EI) is commonly used, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

| Technique | Ionization Source | Typical Mass Analyzer | Key Information Obtained |

| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Molecular weight confirmation, impurity identification, structural elucidation via MS/MS. |

| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Structural identification of volatile derivatives through characteristic fragmentation patterns. |

Development of Purity and Impurity Profiling Methods

The development of methods for purity and impurity profiling is a critical aspect of quality control. These methods must be able to separate, identify, and quantify any substance that is not the desired chemical entity. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products).

A potential synthetic route to this compound may start from 2-amino-5-nitrobenzonitrile. Therefore, potential process impurities could include unreacted starting materials or intermediates from prior synthetic steps.

Degradation products are identified through forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, heat, light, and oxidation. researchgate.netlubrizolcdmo.comjstar-research.com The stability-indicating HPLC method must be able to resolve the parent peak from all significant impurities and degradants. LC-MS is then used to identify the structures of these unknown peaks.

| Potential Impurity | Likely Origin | Analytical Detection Method |

| 2-Amino-5-nitrobenzonitrile | Unreacted starting material | HPLC-UV, LC-MS |

| 2-Chloro-5-nitrobenzonitrile | Impurity in starting material | HPLC-UV, LC-MS, GC-MS |

| 5-Nitroanthranilamide | Precursor to starting material | HPLC-UV, LC-MS |

| 2-Amino-5-nitrobenzoic acid | Hydrolytic degradation | HPLC-UV, LC-MS |

| (Z)-N'-hydroxy-5-nitro-2-ureidobenzimidamide | Oxidative degradation | HPLC-UV, LC-MS |

Stability Studies under various Environmental Conditions

Chemical stability studies are performed to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions and establishing a re-test period or shelf life. The studies are designed following guidelines from the International Council for Harmonisation (ICH).

The protocol involves storing samples of the compound under controlled conditions for a defined period. At specific time points, samples are withdrawn and analyzed using a validated stability-indicating method (as described in section 7.3) to monitor for any decrease in potency or increase in the level of degradation products.

Forced degradation studies are also a key component, providing insight into the compound's intrinsic stability and potential degradation pathways. lubrizolcdmo.comnih.gov This involves subjecting the compound to conditions more severe than those used in accelerated stability testing.

| Study Type | Storage Condition | Purpose |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | To establish the re-test period under normal storage conditions. |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | For markets in ICH Climatic Zone IV (hot/humid). |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | To accelerate degradation and predict long-term stability. |

| Photostability | ICH-specified light exposure | To assess the effect of light on the compound. |

| Forced Degradation | Acid/Base Hydrolysis, Oxidation (e.g., H₂O₂), Heat (e.g., 80 °C) | To identify potential degradation products and establish peak purity. |

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-5-nitrobenzamidoxime in laboratory settings?

- Methodological Answer: Adhere to safety guidelines outlined in the Safety Data Sheet (SDS), including:

- Use of personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Storage in a cool, dry place (<25°C) away from oxidizing agents and direct sunlight.

- Emergency procedures: In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

- Conduct all syntheses in a fume hood to minimize vapor exposure.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A typical approach involves:

- Nitrobenzene derivative functionalization: Start with 2-amino-5-nitrobenzoic acid (CAS 616-79-5) as a precursor .

- Amidoxime formation: React the benzamide intermediate with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 80°C for 6 hours.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .

Q. How should researchers validate the purity of this compound?

- Methodological Answer: Employ a combination of:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; ≥98% purity is acceptable for pharmacological studies.

- Spectroscopic techniques: Confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for targeted bioactivity?

- Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 or kinases). Compare with analogs such as 5-chloro-N-(dimethylamino)ethyl benzamide derivatives .

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Correlate with experimental IC values in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer:

- Dose-response standardization: Use a fixed protocol (e.g., MTT assay for cytotoxicity, 24–72 hour incubation) to minimize variability.

- Control for nitro-group reduction: Test metabolites under anaerobic conditions to assess if bioactivity arises from nitro-reduction byproducts.

- Cross-validate results: Compare data across multiple cell lines (e.g., HeLa vs. MCF-7) and replicate studies ≥3 times .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer:

- Derivatization strategy: Synthesize analogs with substitutions at the nitro (e.g., -CF) or amidoxime (e.g., methyl/ethyl groups) positions.

- Bioassay panels: Test against diverse targets (e.g., antimicrobial, antiproliferative) using standardized protocols.

- Multivariate analysis: Apply QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Q. What advanced analytical techniques address discrepancies in spectroscopic characterization data?

- Methodological Answer:

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., CHNO) with ≤2 ppm error.

- X-ray crystallography: Resolve ambiguities in tautomeric forms (e.g., amidoxime vs. nitroso configurations).

- Dynamic NMR: Analyze temperature-dependent shifts to detect rotational isomers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.